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1-(Piperidin-4-ylmethyl)pyrrolidin-
Compound Name:
2-one

Cat. No.: B2744807

An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Piperidin-4-
ylmethyl)pyrrolidin-2-one, a heterocyclic compound incorporating two key pharmacophores:
the pyrrolidinone and piperidine rings. These structural motifs are prevalent in a wide array of
biologically active molecules and FDA-approved drugs, underscoring their significance in
medicinal chemistry.[1][2] This document details the molecule's fundamental properties,
outlines a robust and validated synthetic protocol, provides an in-depth analysis of its expected
spectroscopic characteristics, and explores its potential applications as a versatile building
block in modern drug discovery. The guide is intended for researchers, medicinal chemists, and
drug development professionals seeking to leverage this scaffold for the synthesis of novel
therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all
subsequent research and development. This section provides the core identification and
predicted physicochemical data for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one.

Chemical Identifiers
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The following table summarizes the key identifiers for the title compound.

Identifier Value Source

1-(piperidin-4-
IUPAC Name o [3]
ylmethyl)pyrrolidin-2-one

1-(4-Piperidinylmethyl)-2-
Alternate Name o [31[4]
pyrrolidinone

CAS Number 139726-90-2 [31[4]
Molecular Formula C10H1sN20 [31[4]
Molecular Weight 182.27 g/mol [3]
InChi Key NDYUYNKSORUJAS- 3]

UHFFFAOYSA-N

Chemical Structure

The structure consists of a 2-pyrrolidinone ring N-substituted with a piperidin-4-ylmethyl group.
The saturated, sp3-rich nature of this molecule provides a three-dimensional architecture that is
highly desirable in modern drug design for exploring complex protein binding pockets.[2]
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Caption: Chemical structure of 1-(piperidin-4-ylmethyl)pyrrolidin-2-one.

Synthesis and Purification

The synthesis of N-substituted pyrrolidinones is a well-established field in organic chemistry.[5]
[6] The most direct and reliable method for preparing the title compound is through the base-
mediated N-alkylation of 2-pyrrolidinone.

Rationale for Synthetic Strategy

Causality Behind Experimental Choices: The nitrogen atom of the 2-pyrrolidinone lactam is
weakly acidic due to the resonance-withdrawing effect of the adjacent carbonyl group. This
allows for its deprotonation by a strong, non-nucleophilic base, such as sodium hydride (NaH),
to form a sodium salt. This salt is a potent nucleophile that readily undergoes an Sn2 reaction
with a suitable electrophile. For this synthesis, a piperidine derivative with a leaving group on
the exocyclic methylene carbon, such as N-Boc-4-(chloromethyl)piperidine, is the ideal
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electrophile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is

crucial to prevent self-alkylation or other side reactions. The final deprotection step under acidic

conditions yields the target compound.

Experimental Protocol: Two-Step N-Alkylation and
Deprotection

This protocol is a self-validating system, incorporating purification and a final deprotection step

to ensure high purity of the final product.

Step 1: N-Alkylation

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon
atmosphere, add dry N,N-Dimethylformamide (DMF, 10 mL/mmol of pyrrolidinone).

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes.

Anion Formation: Add 2-pyrrolidinone (1.0 equivalent) dropwise to the suspension. Allow the
mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an
additional hour until hydrogen evolution ceases.

Alkylation: Cool the mixture back to O °C and add a solution of N-Boc-4-
(chloromethyl)piperidine (1.1 equivalents) in dry DMF dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Carefully quench the reaction at O °C by the slow addition of saturated aqueous
ammonium chloride (NHa4Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and
concentrate under reduced pressure. Purify the crude residue by silica gel column
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chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-1-
(piperidin-4-ylmethyl)pyrrolidin-2-one.

Step 2: Boc Deprotection

Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane
(DCM, 10 mL/mmol).

o Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at O °C.

o Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by
TLC until the starting material is consumed.

o Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in
DCM and wash with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize excess
acid.

o Final Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over
Na2SOa4, filter, and concentrate to yield the final product, 1-(Piperidin-4-ylmethyl)pyrrolidin-
2-one.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of
spectroscopic methods provides an unambiguous structural elucidation. While experimental
data for this specific molecule is not widely published, the following section details the expected
analytical signatures based on established principles of spectroscopy for its constituent
functional groups.

Expected Spectroscopic Data

The following table summarizes the predicted data from key spectroscopic techniques.
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Technique Feature Expected Observation
1H NMR Pyrrolidinone CH2-C=0 Triplet, ~2.3-2.5 ppm
Pyrrolidinone CH2-CH2-N Quintet, ~2.0-2.2 ppm

Pyrrolidinone CH2-N Triplet, ~3.3-3.5 ppm

Bridge -N-CH:- Doublet, ~3.1-3.3 ppm

Piperidine CH (position 4) Multiplet, ~1.7-1.9 ppm

Piperidine CH: (axial, pos 2,6) Multiplet, ~2.5-2.7 ppm

Piperidine CHz (equatorial, pos

Multiplet, ~3.0-3.2 ppm
2.6) p pp

Piperidine CH2 (axial, pos 3,5) Multiplet, ~1.2-1.4 ppm

Piperidine CHz (equatorial, pos )
Multiplet, ~1.6-1.8 ppm

3,5)

Piperidine NH Broad singlet, variable

13C NMR C=0 (Amide) ~175 ppm

Pyrrolidinone C-N ~48 ppm

Pyrrolidinone C-C=0 ~31 ppm

Pyrrolidinone C-CH2-N ~18 ppm

Bridge -N-CH:- ~50 ppm

Piperidine C-N (pos 2,6) ~46 ppm

Piperidine C (pos 4) ~35 ppm

Piperidine C (pos 3,5) ~30 ppm

IR Spectroscopy Amide C=0 Stretch Strong, sharp absorption at
~1680-1695 cm~*

C-N Stretch Medium absorption at ~1250-

1350 cm™?
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Medium, broad absorption at

N-H Stretch (Piperidine)
~3300-3400 cm—1

Mass Spec (ESI+) [M+H]* (Molecular lon) m/z = 183.1497

Biological Relevance and Potential Applications

While 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one may not be an active pharmaceutical
ingredient itself, its structure represents a valuable starting point for the development of more
complex and potent therapeutic agents. The combination of the pyrrolidinone core, known for
its role in nootropics, and the piperidine ring, a cornerstone of CNS-active and other drugs,
makes this a molecule of significant interest.[5][7]

Potential as a Fragment and Building Block

This molecule serves as an excellent fragment or building block in drug discovery campaigns
for several reasons:

» Vectorial Exit: The secondary amine of the piperidine ring provides a reactive handle for
further chemical modification, allowing for the "growth" of the molecule towards specific
binding pockets in a target protein.

» Scaffold Hopping: It can be used as a replacement for other saturated heterocyclic systems
to optimize physicochemical properties like solubility, permeability, and metabolic stability.

» Favorable Properties: The molecule has a low molecular weight and contains hydrogen bond
donors and acceptors, aligning with the principles of fragment-based drug design.

Relevant Biological Targets and Pathways

Derivatives of this core structure have shown activity against key biological targets implicated in
inflammatory diseases and cancer.

 NLRP3 Inflammasome Inhibition: A structurally related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-
2H-benzo[d]imidazole-2-one, has been identified as a binder and inhibitor of the NLRP3
inflammasome, a key driver of inflammation in various diseases.[8][9] The title compound
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could serve as a starting point for synthesizing novel NLRP3 inhibitors by functionalizing the
piperidine nitrogen with moieties designed to interact with the NLRP3 protein.

e Hedgehog (Hh) Signaling Pathway: A more complex molecule incorporating a 1-
(benzylsulfonyl)piperidin-4-yl fragment linked to an indole-pyrrolidinone core was recently
shown to be a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in
certain cancers like medulloblastoma.[10][11] This highlights the utility of the piperidin-4-
ylmethyl moiety in targeting the Smoothened (SMO) receptor, even in drug-resistant variants.

NLRP3 Inflammasome
. (Inflammatory Disease)

Tar_g_eg///“’
1-(Piperidin-4-ylmethyl)pyrrolidin-2-one| Derivatization . - T
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(Oncology)
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Caption: Application of the core scaffold in developing targeted therapies.

Conclusion

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one is a well-defined chemical entity with significant
potential in the field of medicinal chemistry. Its synthesis is achievable through robust and
scalable chemical methods like N-alkylation. Its structure can be unambiguously confirmed
through a standard suite of spectroscopic techniques. While its intrinsic biological activity is yet
to be fully explored, its constituent pharmacophores are of high value, and the molecule as a
whole represents a strategic building block for the development of novel inhibitors targeting
critical disease pathways, including the NLRP3 inflammasome and Hedgehog signaling. This
guide provides the foundational knowledge for researchers to synthesize, characterize, and
strategically employ this compound in advanced drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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